molecular formula C18H19ClN2 B11418856 1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11418856
M. Wt: 298.8 g/mol
InChI Key: DGQXCVVEZFZTHN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole typically involves the condensation of 4-chlorobenzylamine with 2-(2-methylpropyl)benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the 4-chlorobenzyl and 2-(2-methylpropyl) groups differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C18H19ClN2/c1-13(2)11-18-20-16-5-3-4-6-17(16)21(18)12-14-7-9-15(19)10-8-14/h3-10,13H,11-12H2,1-2H3

InChI Key

DGQXCVVEZFZTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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